molecular formula C14H8F6N2O B2386233 6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1092346-26-3

6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2386233
CAS No.: 1092346-26-3
M. Wt: 334.221
InChI Key: YLHFFNSEOOKABO-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound that features both a trifluoromethyl group and a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator.

Another approach involves the use of trifluoromethylpyridines as key intermediates . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine can be synthesized and subsequently reacted with an appropriate amine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of various agrochemicals.

    Trifluoromethylbenzene: A simpler compound with similar trifluoromethyl functionality but lacking the pyridine ring.

Uniqueness

6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N2O/c15-13(16,17)9-2-1-3-10(6-9)22-12(23)8-4-5-11(21-7-8)14(18,19)20/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHFFNSEOOKABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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